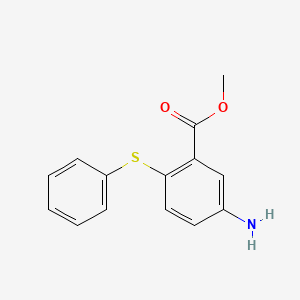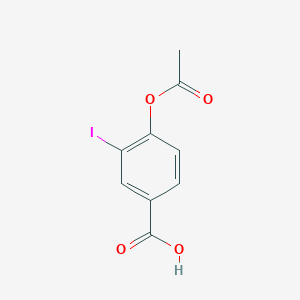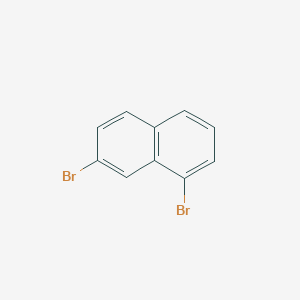![molecular formula C25H26ClNO4S B1609937 1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl- CAS No. 630407-66-8](/img/structure/B1609937.png)
1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl]-2,3,4,5-tetrahydro-8-methoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB-773812 is a small molecule drug that has been investigated for its potential use in treating schizophrenia. It acts as an antagonist at several receptors, including serotonin 2A (5-HT2A), serotonin 2C (5-HT2C), serotonin 6 (5-HT6), dopamine D2, and dopamine D3 receptors . This compound was initially developed by GlaxoSmithKline and has shown promise in clinical trials for its antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-773812 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Benzazepine Core: The benzazepine core is synthesized through a series of cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chloride under basic conditions.
Methoxylation: The methoxy group is added using methanol and a suitable catalyst.
Chlorination: The chlorophenyl group is introduced using chlorobenzene and a suitable chlorinating agent.
Industrial Production Methods
Industrial production of SB-773812 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SB-773812 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of SB-773812 .
Scientific Research Applications
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Explored as a potential treatment for schizophrenia and other psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and as a reference compound in pharmacological studies
Mechanism of Action
SB-773812 exerts its effects by antagonizing several receptors:
Serotonin 2A (5-HT2A) Receptor: Blocks the receptor, reducing serotonin activity.
Serotonin 2C (5-HT2C) Receptor: Inhibits the receptor, affecting mood and cognition.
Serotonin 6 (5-HT6) Receptor: Antagonizes the receptor, influencing cognitive processes.
Dopamine D2 and D3 Receptors: Blocks these receptors, reducing dopamine activity and alleviating psychotic symptoms
Comparison with Similar Compounds
Similar Compounds
Olanzapine: Another antipsychotic that targets similar receptors but has a different chemical structure.
Risperidone: Atypical antipsychotic with a broader receptor profile.
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but with a different side effect profile
Uniqueness
SB-773812 is unique in its balanced antagonism of multiple serotonin and dopamine receptors, which may contribute to its efficacy and reduced side effects compared to other antipsychotics .
Properties
CAS No. |
630407-66-8 |
|---|---|
Molecular Formula |
C25H26ClNO4S |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C25H26ClNO4S/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18/h3-10,15-16H,11-14,17H2,1-2H3 |
InChI Key |
HIBWHHQXUSKNOV-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1609854.png)
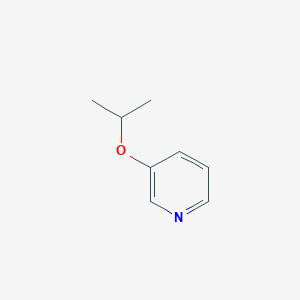
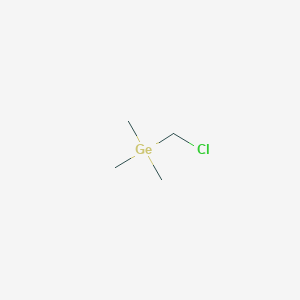
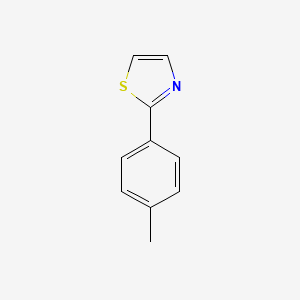
![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)
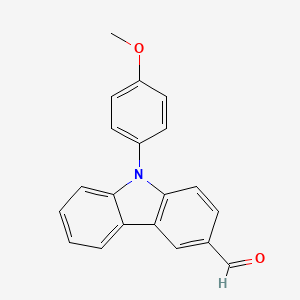
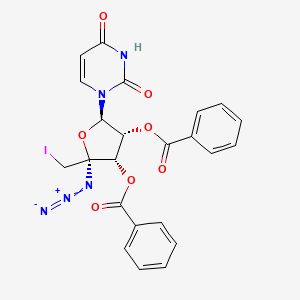

![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
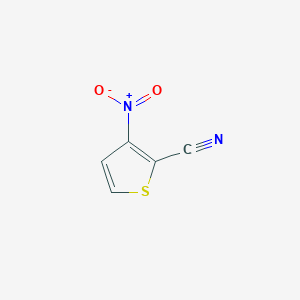
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)
